Cas no 108530-03-6 ((R)-1-(2-Nitrophenyl)ethanol)

(R)-1-(2-Nitrophenyl)ethanol structure
(R)-1-(2-Nitrophenyl)ethanol structure
Product Name:(R)-1-(2-Nitrophenyl)ethanol
CAS No:108530-03-6
MF:C8H9NO3
MW:167.161962270737
CID:128050
PubChem ID:11126652
Update Time:2025-04-18

(R)-1-(2-Nitrophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-methyl-2-nitro-, (aR)-
    • (+/-)-1-(2-nitrophenyl)ethanol
    • (+/-)-1-(2-nitrophenyl)ethyl alcohol
    • (o-Nitrophenyl)cyclopropane
    • 1-(2-nitrophenyl)ethyl alcohol
    • 1-cyclopropyl-2-nitro-benzene
    • 1-Cyclopropyl-2-nitro-benzol
    • 2-cyclopropyl-1-nitrobenzene
    • 2-Nitrophenylcyclopropane
    • 2-nitrophenylethanol
    • AC1LBLQR
    • Benzene, 1-cyclopropyl-2-nitro-
    • nitrophenylethanol
    • Oprea1_241848
    • SureCN3253975
    • (R)-1-(2-Nitrophenyl)ethanol
    • (R)-(1-(2-nitrophenyl))ethanol
    • Benzenemethanol, alpha-methyl-2-nitro-, (alphaR)- (9CI)
    • SCHEMBL6256628
    • (1R)-1-(2-nitrophenyl)ethan-1-ol
    • AKOS017358056
    • CS-0247414
    • EN300-365816
    • 108530-03-6
    • (1R)-1-(2-Nitrophenyl)ethanol
    • Inchi: 1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
    • InChI Key: DSDBYQDNNWCLHL-ZCFIWIBFSA-N
    • SMILES: O[C@H](C)C1C=CC=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 167.05827
  • Monoisotopic Mass: 167.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66A^2

Experimental Properties

  • PSA: 63.37
  • LogP: 2.17130

(R)-1-(2-Nitrophenyl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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